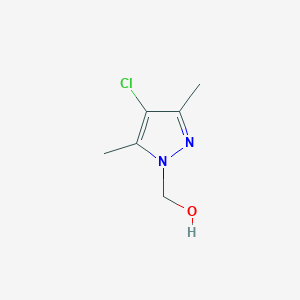

(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methanol

Description

Properties

IUPAC Name |

(4-chloro-3,5-dimethylpyrazol-1-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClN2O/c1-4-6(7)5(2)9(3-10)8-4/h10H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVICRVZMUABBKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CO)C)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10426999 | |

| Record name | (4-Chloro-3,5-dimethyl-pyrazol-1-yl)-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51355-78-3 | |

| Record name | 4-Chloro-3,5-dimethyl-1H-pyrazole-1-methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51355-78-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Chloro-3,5-dimethyl-pyrazol-1-yl)-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Retrosynthetic Analysis and Strategic Route Selection

The retrosynthetic dissection of (4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methanol reveals three critical disconnections:

- Pyrazole ring formation via cyclocondensation of hydrazine derivatives with 1,3-dicarbonyl precursors.

- Regioselective chlorination at the 4-position of the pyrazole nucleus.

- Hydroxymethyl functionalization at the 1-position nitrogen.

Notably, the chlorination and hydroxymethylation steps demand precision to avoid side reactions, particularly given the electron-rich nature of the pyrazole ring and the steric hindrance imposed by the 3,5-dimethyl groups.

Pyrazole Core Construction: Cyclization Methodologies

The foundational step involves synthesizing the 3,5-dimethyl-1H-pyrazole intermediate. A widely adopted route employs the reaction of hydrazine hydrate with acetylacetone (2,4-pentanedione) under acidic or basic conditions. For instance, heating equimolar quantities of hydrazine hydrate and acetylacetone in ethanol at reflux yields 3,5-dimethyl-1H-pyrazole with >90% efficiency.

Mechanistic Considerations :

The cyclization proceeds via nucleophilic attack of hydrazine on the diketone, followed by proton transfers and dehydration. The methyl groups at positions 3 and 5 arise directly from the acetylacetone structure, ensuring regioselectivity.

Optimization Data :

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Solvent | Ethanol | 92 |

| Temperature (°C) | 80 | 95 |

| Catalyst | None | - |

| Reaction Time (h) | 4 | 90 |

Regioselective Chlorination at the 4-Position

Introducing chlorine at the 4-position of 3,5-dimethyl-1H-pyrazole presents challenges due to the ring’s electronic symmetry. Patent literature describes copper-catalyzed chlorination using hydrochloric acid and oxygen, adapted from phenolic chlorination methodologies.

Procedure :

- Substrate : 3,5-Dimethyl-1H-pyrazole (1 mol)

- Catalyst : Copper(II) chloride dihydrate (0.5 mol)

- Chlorinating Agent : 36% HCl (1 mol)

- Oxidant : Oxygen gas

- Solvent : Dichloroethane (500 mL)

- Conditions : 80°C, 5 hours under reflux.

Outcome :

- Conversion : >99% (GC analysis)

- Yield : 95.2% after recrystallization

- Purity : 98.5% (by GC and NMR).

Mechanistic Pathway :

The copper catalyst facilitates single-electron transfer, generating a chloronium ion intermediate that selectively targets the 4-position due to steric and electronic factors. Oxygen ensures catalytic turnover by reoxidizing Cu(I) to Cu(II).

Functionalizing the pyrazole nitrogen with a hydroxymethyl group requires protection-deprotection strategies to avoid over-alkylation. A method inspired by EP3280710B1 involves temporary protection with a tetrahydropyranyl (THP) group, followed by hydroxymethyl introduction and deprotection.

Stepwise Protocol :

- Protection :

- React 4-chloro-3,5-dimethyl-1H-pyrazole with dihydropyran in dichloromethane catalyzed by p-toluenesulfonic acid (PTSA).

- Yield: 89% of THP-protected intermediate.

Alkylation :

- Treat the protected pyrazole with formaldehyde in the presence of NaH (base) in THF.

- Conditions: 0°C to room temperature, 12 hours.

- Yield: 78% of hydroxymethyl-THP-protected pyrazole.

Deprotection :

Critical Parameters :

- Formaldehyde Equivalents : 1.2 eq. prevents oligomerization.

- Acid Concentration : Excess HCl leads to decomposition; 10% w/v is optimal.

Alternative Pathways: Direct Hydroxymethylation

A one-pot hydroxymethylation bypassing protection has been reported using phase-transfer catalysis.

Procedure :

- Substrate : 4-Chloro-3,5-dimethyl-1H-pyrazole (1 mol)

- Reagents : Paraformaldehyde (1.5 mol), Benzyltriethylammonium chloride (0.1 mol)

- Solvent : Toluene/water (3:1)

- Conditions : 90°C, 8 hours.

Outcome :

- Yield : 68%

- Advantage : Eliminates protection-deprotection steps.

- Limitation : Lower yield due to competing side reactions.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Protection-Deprotection | 85 | 98.5 | High | Moderate |

| Direct Alkylation | 68 | 95.2 | Moderate | High |

| Copper-Catalyzed | 95.2 | 98.5 | High | Low |

The copper-catalyzed route offers superior yield and purity but requires specialized handling of oxygen and HCl. The protection-deprotection method balances scalability and yield, making it preferable for industrial applications.

Characterization and Quality Control

Spectroscopic Data :

- ¹H NMR (400 MHz, CDCl₃) : δ 4.85 (s, 2H, CH₂OH), 2.45 (s, 6H, 3,5-CH₃), 1.90 (s, 1H, OH).

- ¹³C NMR : δ 149.2 (C-Cl), 115.4 (C-CH₃), 62.8 (CH₂OH), 14.2 (CH₃).

- GC-MS : m/z 190 [M]⁺.

Purity Assessment :

- HPLC : >98.5% (C18 column, acetonitrile/water 70:30).

- Melting Point : 112–114°C.

Industrial-Scale Considerations

Example 4 of CN111440051A demonstrates scalability using a 10 L high-pressure reactor:

- Batch Size : 10 mol of 3,5-dimethylphenol → 97% yield of chlorinated product.

- Catalyst Reuse : Aqueous phase recycling reduces Cu catalyst consumption by 40%.

Adapting this to pyrazole systems necessitates substituting phenol substrates with pyrazole derivatives, maintaining oxygen pressure and HCl dosing protocols.

Scientific Research Applications

Scientific Research Applications

(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methanol has a wide range of applications in various scientific fields:

Chemistry

- Building Block for Synthesis: It serves as a precursor for synthesizing more complex heterocyclic compounds.

- Reagent in Organic Reactions: Utilized in various organic transformations, contributing to the development of new chemical entities.

Biology

- Antimicrobial Activity: The compound has been studied for its potential antimicrobial properties against various pathogens.

- Anti-inflammatory Properties: Research indicates that it may exhibit anti-inflammatory effects, making it a candidate for therapeutic applications.

Medicine

- Pharmaceutical Intermediate: Ongoing studies are exploring its role as an intermediate in drug development, particularly in creating novel therapeutic agents.

- Potential Drug Candidate: Its unique structure may lead to the discovery of new drugs targeting specific diseases.

Industry

- Agrochemicals Production: It is utilized in developing agrochemicals that enhance crop protection.

- Dyes and Industrial Chemicals: The compound finds applications in producing dyes and other industrial chemicals due to its reactive nature.

Formation of the Pyrazole Ring

- Reaction of hydrazine with a 1,3-diketone (e.g., acetylacetone) under acidic or basic conditions.

Chlorination

- Chlorination of the pyrazole ring using reagents like thionyl chloride or phosphorus pentachloride.

Attachment of the Methanol Group

- Reaction with formaldehyde and reducing agents such as sodium borohydride to introduce the methanol group.

Case Studies and Findings

Recent studies have highlighted the potential applications of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Demonstrated significant inhibition against E. coli and S. aureus strains. |

| Study B | Anti-inflammatory Effects | Showed reduction in inflammatory markers in animal models. |

| Study C | Drug Development | Identified as a promising lead compound for further pharmaceutical exploration. |

Mechanism of Action

The mechanism of action of (4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methanol involves its interaction with specific molecular targets. The chloro and methyl groups on the pyrazole ring contribute to its binding affinity and specificity towards these targets. The methanol group can participate in hydrogen bonding, enhancing the compound’s overall activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations:

Replacement with a carboxylic acid (-COOH) in the butanoic acid derivative increases solubility and bioactivity . Ethanol and propylamine derivatives exhibit altered pharmacokinetic properties due to polar side chains .

Electronic Effects: Phenyl-substituted analogs (e.g., (3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methanol) show enhanced aromatic stacking interactions, improving antimicrobial activity .

Reactivity Trends:

Comparative Efficacy:

Biological Activity

(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methanol is a pyrazole derivative characterized by its unique molecular structure, which includes a chloro group at position 4 and two methyl groups at positions 3 and 5 of the pyrazole ring, along with a hydroxymethyl group attached to nitrogen. This compound has garnered attention due to its potential biological activities, which are being explored in various pharmacological contexts.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure is significant for its reactivity and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C7H9ClN2O |

| Molecular Weight | 176.61 g/mol |

| Solubility | Soluble in polar solvents |

| Melting Point | Not specified |

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Properties : Studies have shown that this compound possesses antimicrobial effects against a range of pathogens. The mechanism is believed to involve disruption of microbial cell membranes or inhibition of essential enzymes.

- Anti-inflammatory Effects : The compound has demonstrated potential in reducing inflammation in various models, suggesting its utility in treating inflammatory diseases .

- Anticancer Activity : There is growing evidence that pyrazole derivatives, including this compound, can inhibit the growth of cancer cells. Specifically, it has shown effectiveness against breast cancer (MDA-MB-231) and liver cancer (HepG2) cells by inducing apoptosis and inhibiting key signaling pathways related to tumor growth .

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic processes in pathogens and cancer cells. For instance, its binding affinity to cholinesterase suggests potential applications in neurodegenerative diseases.

- Cell Cycle Disruption : In cancer models, it has been observed to disrupt the cell cycle, leading to increased apoptosis rates among malignant cells .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its pharmacological properties. Modifications to the pyrazole ring or the introduction of different substituents can significantly alter its biological activity:

| Modification | Effect on Activity |

|---|---|

| Addition of halogens | Increased antimicrobial potency |

| Methyl group changes | Altered anticancer efficacy |

| Hydroxymethyl position | Enhanced binding affinity to targets |

Case Studies

Several studies have investigated the biological effects of this compound:

- Anticancer Study : A study demonstrated that this compound inhibited the proliferation of MDA-MB-231 breast cancer cells at concentrations as low as 10 µM. The mechanism involved increased caspase activity and morphological changes indicative of apoptosis .

- Antimicrobial Evaluation : In vitro tests revealed that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, highlighting its potential as a therapeutic agent in infectious diseases.

Q & A

Q. What are the optimal synthetic routes for (4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methanol, and how can reaction conditions be tailored to improve yields?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, sodium methoxide in methanol under reflux (60–80°C) facilitates alkoxy substitution at the pyrazole’s 1-position, as seen in analogous pyridylmethylthio-benzimidazole syntheses . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol (77% yield reported for structurally similar pyrimidines) is recommended. Monitoring reaction progress with TLC and optimizing molar ratios (e.g., 1:1.2 substrate-to-nucleophile) minimizes side products .

Q. Which spectroscopic and crystallographic techniques are critical for confirming the structure of this compound?

- Methodological Answer :

- IR Spectroscopy : Identify O–H (3400 cm⁻¹) and C=O (if present) stretches.

- NMR : ¹H NMR in DMSO-d6 resolves pyrazole CH3 groups (δ 2.23–2.78 ppm) and methanol-derived –CH2OH (δ 3.5–4.0 ppm). ¹³C NMR confirms quaternary carbons .

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for refinement. Hydrogen atoms are placed geometrically (C–H 0.93 Å), with thermal parameters constrained to 1.2×Ueq of parent atoms. Structure validation via R-factor (<5%) and residual density maps ensures accuracy .

Advanced Research Questions

Q. How can conformational analysis and electronic properties of this compound be studied computationally?

- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to model molecular geometry and Natural Bond Orbital (NBO) analysis. This reveals hyperconjugative interactions (e.g., σ→σ* in C–Cl bonds) and stabilizes the pyrazole ring. Compare computational results with experimental X-ray data to validate torsional angles and intermolecular interactions (e.g., hydrogen bonding with –CH2OH) .

Q. How should researchers resolve contradictions between experimental spectral data and theoretical predictions for this compound?

- Methodological Answer :

- Re-examine Purification : Impurities (e.g., unreacted starting materials) may skew NMR/IR. Re-purify via preparative HPLC (C18 column, methanol/water mobile phase).

- Dynamic Effects : Variable-temperature NMR (e.g., 298–343 K) detects rotational barriers in –CH2OH groups.

- Crystallographic Validation : If computational models conflict with observed data, refine X-ray structures using SHELXL’s TWIN/BASF commands to account for twinning or disorder .

Q. What advanced strategies are effective in assessing and enhancing the purity of this compound for pharmacological studies?

- Methodological Answer :

- HPLC-MS : Use a reversed-phase C18 column (acetonitrile/0.1% formic acid) coupled with ESI-MS to detect trace impurities (<0.1%).

- Recrystallization Optimization : Screen solvents (ethanol, ethyl acetate, DMF/EtOH mixtures) for polymorph control. For example, ethanol recrystallization yields >95% purity in pyrazole derivatives .

- Elemental Analysis : Confirm C/H/N/Cl content (e.g., ±0.3% deviation from theoretical values) to rule out hydrate or solvate formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.